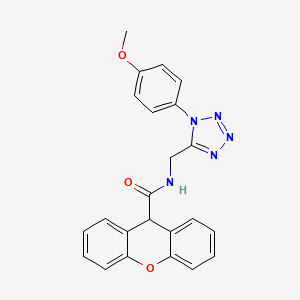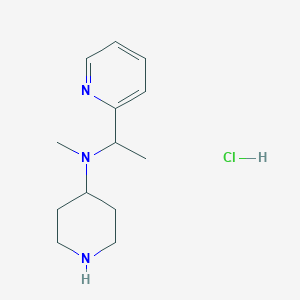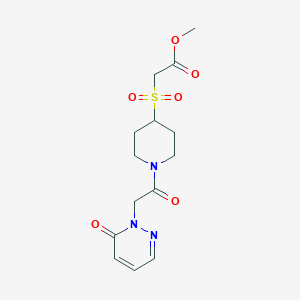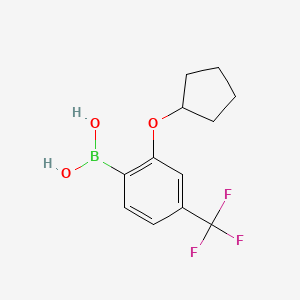![molecular formula C11H9NO2 B2858264 2-[4]Pyridyloxy-phenol CAS No. 4979-03-7](/img/structure/B2858264.png)
2-[4]Pyridyloxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of phenolic compounds like 2-Pyridyloxy-phenol is determined by various factors including the arrangement of functional groups and the nature of the aromatic ring . The optimization of the most stable molecular structure of similar compounds has been performed using methods such as DFT/B3LYP and DFT/B3PW91 .Applications De Recherche Scientifique
Selective C–H Bond Fluorination
A novel method for the site-selective C–H bond fluorination of phenols using a removable 2-pyridyloxy group as a directing group has been developed. This technique is significant for the late-stage fluorination of bioactive 2-phenoxyl nicotinate derivatives and diflufenican, showcasing the utility of 2-[4]Pyridyloxy-phenol in enhancing the specificity and efficiency of fluorination reactions in synthetic chemistry (Lou et al., 2015).
Ortho-sulfonylation and Phenol Synthesis
The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, utilizing 2-pyridyloxy as the directing group, highlights another application of this compound. This protocol facilitates the synthesis of ortho-sulfonylated phenols from sulfonylation products by removal of the pyridyl group, applicable to both electron-rich and electron-deficient substrates (Xu et al., 2015).
Oxidation Mechanisms
Investigations into the oxidation mechanisms of phenols by dicopper-dioxygen complexes have been conducted, providing insights into the phenolic O-H bond activation mechanism by metal-oxo species. The study demonstrates the electron-transfer oxidant role of these complexes in phenol oxidation, advancing our understanding of phenol interactions in various chemical and biological contexts (Osako et al., 2003).
Insecticidal Activity
This compound derivatives have been explored for their insecticidal activity, specifically novel dichloro-allyloxy-phenol derivatives showing effectiveness against pests like the diamondback moth. This signifies the role of such compounds in developing safer, more effective insecticides for agricultural applications (Li et al., 2013).
Antioxidant Properties
The study of phenolic compounds, including those derived from this compound, in foods, beverages, and spices underscores their significant antioxidant properties and potential health benefits. These compounds have been identified to lower the risk of various health disorders by controlling oxidative stress, contributing valuable insights into the dietary importance and therapeutic applications of phenolic acids (Shahidi & Ambigaipalan, 2015).
Orientations Futures
The future directions of research involving phenolic compounds like 2-Pyridyloxy-phenol could involve further exploration of their oxidative phenol coupling in the total synthesis of natural products . Additionally, the potential antimicrobial properties of natural and functionalized phenolics could be an area of future research .
Mécanisme D'action
Target of Action
The primary targets of 2-4Pyridyloxy-phenol is a part of, often exhibit their pharmacological actions through their free radical scavenging and metal chelating properties. They also have effects on cell signaling pathways and gene expression .
Mode of Action
The mode of action of 2-4Phenolic compounds, in general, are known to act mainly through their free radical scavenging and metal chelating properties . They also have effects on cell signaling pathways and gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 2-4These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-4Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
The specific molecular and cellular effects of 2-4The free radical scavenging and antioxidant activities of phenolic compounds depend on the arrangement of functional groups about the nuclear structure .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-4It is known that environmental factors can highly influence the toxicity of phenolic compounds .
Propriétés
IUPAC Name |
2-pyridin-4-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-3-1-2-4-11(10)14-9-5-7-12-8-6-9/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOXQVQMKMUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4979-03-7 |
Source


|
| Record name | 2-(pyridin-4-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2858187.png)
![4-[(3-Fluoropyridin-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2858188.png)






![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)
![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)

